molecular formula C24H25N5O2S B2425756 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1207038-10-5

2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2425756
CAS No.: 1207038-10-5
M. Wt: 447.56
InChI Key: LTHMSCMQTZSVBT-UHFFFAOYSA-N
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Description

2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a tyrosine kinase critically involved in the JAK-STAT signaling pathway that mediates signaling for a variety of cytokines and growth factors. The high selectivity for JAK3 over other JAK family members is attributed to its unique interaction with the cysteine residue (Cys-909) within the kinase's active site , a distinguishing feature that allows researchers to probe JAK3-specific functions with reduced off-target effects. This mechanism is pivotal for transducing signals from cytokines that utilize the common gamma-chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are essential for the development, survival, and function of lymphocytes. Consequently, this compound serves as a critical research tool in immunology for investigating T-cell and NK-cell mediated responses, and for evaluating potential therapeutic strategies for autoimmune diseases, hematological cancers , and the prevention of organ transplant rejection. Its utility extends to the study of JAK-STAT pathway dysregulation in various oncological and inflammatory contexts, providing a means to dissect the complex signaling networks that govern immune cell proliferation and apoptosis.

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-14-9-10-19(11-15(14)2)29-17(4)21(27-28-29)24-26-16(3)22(32-24)23(30)25-13-18-7-6-8-20(12-18)31-5/h6-12H,13H2,1-5H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHMSCMQTZSVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCC4=CC(=CC=C4)OC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole and thiazole intermediates, followed by their coupling and subsequent functionalization.

    Preparation of Triazole Intermediate: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Preparation of Thiazole Intermediate: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The triazole and thiazole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Functionalization: The final compound is obtained by introducing the methoxybenzyl and dimethylphenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl and dimethylphenyl groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the triazole and thiazole rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Introduction of various functional groups at the methoxybenzyl position.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological processes, such as enzyme inhibition or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its target.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)-N-(3-methoxybenzyl)-4-methylthiazole-5-carboxamide: Lacks the methyl group at the 5-position of the triazole ring.

    2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-N-(3-methoxybenzyl)-thiazole-5-carboxamide: Lacks the methyl group at the 4-position of the thiazole ring.

    2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-N-(benzyl)-4-methylthiazole-5-carboxamide: Lacks the methoxy group on the benzyl ring.

Uniqueness

The presence of both the triazole and thiazole rings, along with the specific substituents, makes 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide unique. These structural features contribute to its potential versatility and effectiveness in various applications.

Biological Activity

The compound 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide represents a novel class of synthetic organic compounds that combines triazole and thiazole moieties. These structural features are significant due to their potential biological activities, particularly in medicinal chemistry and pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzyme activity involved in cell proliferation, which may lead to anti-cancer effects. Additionally, it has been reported to disrupt microbial cell membranes, showcasing potential antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing thiazole and triazole rings exhibit considerable anticancer activity. For instance, studies have shown that derivatives with similar structures possess IC50 values in the low micromolar range against various cancer cell lines. The presence of electron-donating groups on the phenyl ring enhances this activity .

Table 1: Summary of Anticancer Activity of Similar Compounds

CompoundStructureIC50 (µg/mL)Cell Line
Compound 9Thiazole derivative1.61 ± 1.92Bcl-2 Jurkat
Compound 10Thiazole derivative1.98 ± 1.22A-431
Compound 13Triazole-thiazole hybrid<10Various

Antimicrobial Activity

The compound's interaction with microbial membranes suggests that it may also function as an antimicrobial agent. Preliminary studies indicate effectiveness against several bacterial strains, although detailed quantitative assessments are still required .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the phenyl ring and the presence of specific functional groups are crucial for enhancing biological activity. For instance:

  • Methyl substituents at specific positions on the phenyl ring significantly increase cytotoxicity.
  • The N-phenylcarboxamide group is essential for maintaining high levels of activity against cancer cell lines .

Case Studies

A recent study focused on a series of thiazole derivatives demonstrated that modifications in the triazole ring could lead to enhanced antiproliferative effects. The study utilized molecular dynamics simulations to understand binding interactions with target proteins like Bcl-2, revealing critical hydrophobic contacts .

Example Case Study: Compound 13

Compound 13 was tested against multiple cancer cell lines and exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapy agents such as doxorubicin. The study highlighted the importance of specific substituents on both the triazole and thiazole rings for maximizing therapeutic efficacy .

Q & A

Q. Optimization strategies :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
  • Catalyst screening : Test K₂CO₃ or Cs₂CO₃ for base-mediated steps to improve yields ().
  • Temperature control : Monitor exothermic reactions (e.g., triazole cyclization) to avoid side products.

Q. Table 1: Reaction Condition Variations

StepSolventCatalystYield (%)Reference
TriazoleDMFK₂CO₃65–72
ThiazoleDCMEDC/HOBt58–63

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Use a combination of:

NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry of triazole and thiazole rings .

High-resolution mass spectrometry (HRMS) to validate molecular formula (e.g., ESI+ mode, error < 2 ppm).

FTIR to identify carboxamide C=O stretches (~1650–1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

Example : reports ¹H NMR data for analogous compounds, showing distinct aromatic proton splitting patterns (δ 7.2–8.1 ppm) .

Advanced: How can computational methods elucidate the compound’s mechanism of action?

Answer:
A multi-step computational workflow is recommended:

Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., kinases, GPCRs). highlights docking poses of similar thiazole-triazole hybrids in enzyme active sites .

MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes .

Free energy calculations : Apply MM-PBSA to quantify binding energies and validate hypotheses from docking .

Case study : Analogous compounds in showed strong binding to α-glucosidase (ΔG = −9.2 kcal/mol), suggesting a potential enzyme inhibition mechanism .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Answer:
Contradictions (e.g., varying IC₅₀ values) may arise from:

  • Substituent effects : Compare analogs with differing methoxy/methyl groups (e.g., ).
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

Q. Methodology :

Comparative SAR studies : Test analogs (e.g., 3-methoxy vs. 4-methoxy substitution) under identical conditions.

Computational validation : Use QSAR models to correlate structural features (e.g., logP, polar surface area) with activity .

Q. Table 2: Example SAR for Analogs

SubstituentIC₅₀ (µM)TargetReference
3-OCH₃0.45Kinase X
4-OCH₃1.2Kinase X

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

Co-solvent systems : Test PEG-400/water or cyclodextrin-based formulations to enhance aqueous solubility .

Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the carboxamide .

In vitro assays : Use Caco-2 cell monolayers to assess permeability and PAMPA for passive diffusion .

Note : emphasizes bioavailability as a key challenge for triazole-thiazole hybrids .

Advanced: How can AI-driven experimental design accelerate synthesis optimization?

Answer:

Reaction prediction : Use tools like ChemOS or IBM RXN for retrosynthetic planning .

Condition optimization : Apply Bayesian optimization to screen solvent/catalyst combinations efficiently .

Real-time analytics : Integrate HPLC-MS with AI platforms (e.g., COMSOL Multiphysics) for rapid feedback .

Example : ICReDD’s workflow reduced reaction development time by 60% via computational-experimental feedback loops .

Advanced: How to establish structure-activity relationships (SAR) for this compound?

Answer:

Systematic substitution : Synthesize analogs with variations in:

  • Aryl groups (3,4-dimethylphenyl vs. 4-fluorophenyl).
  • Thiazole substituents (methyl vs. trifluoromethyl) .

Biological profiling : Test analogs against a panel of targets (e.g., cancer cell lines, enzymes).

Data integration : Use cheminformatics tools (e.g., KNIME) to cluster activity patterns .

Key insight : identified the 3-methoxybenzyl group as critical for α-glucosidase inhibition .

Advanced: What cross-disciplinary methods validate mechanistic hypotheses?

Answer:
Combine:

Chemical biology : Use photoaffinity labeling to map binding sites in cells .

Cryo-EM : Resolve ligand-target complexes at near-atomic resolution .

Metabolomics : Track downstream metabolic changes via LC-MS/MS after treatment .

Case study : Molecular docking () + cryo-EM validated binding poses of a related thiazole derivative .

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